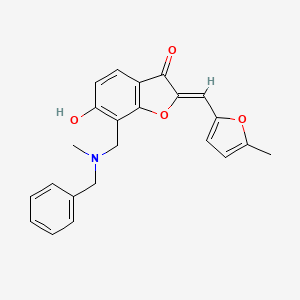

(Z)-7-((Benzyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylen)benzofuran-3(2H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H21NO4 and its molecular weight is 375.424. The purity is usually 95%.

BenchChem offers high-quality (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antikrebsmittel:

Heterocyclische Synthese

Imidazole sind wichtige Heterocyclen mit vielfältigen Anwendungen. Diese Verbindung kann zur Synthese von Imidazolen beitragen:

Regiokontrollierte Synthese von Imidazolen:- Unter Ausnutzung der Aminomethylgruppe könnten Forscher ihre Reaktivität bei der Imidazolbildung untersuchen. Imidazole spielen eine entscheidende Rolle in der Pharmakologie, Agrochemie und bei funktionellen Materialien .

Metall-organische Gerüste (MOFs)

Die Koordinierungseigenschaften der Verbindung könnten für die Konstruktion von MOFs genutzt werden:

Protonenleitfähige MOFs:- Die Einarbeitung des Liganden in MOFs kann zu strukturell stabilen Gerüsten führen, die sich für die Forschung zur Protonenleitung eignen .

Organische Synthese

Die vielseitige Reaktivität der Verbindung eröffnet Möglichkeiten in der organischen Synthese:

C–N-Bindungsbildung:- Die Bildung von C–N-Bindungen durch die Verbindung über aromatische Aldehyde und o-Phenylendiamin könnte für die Entwicklung neuer Synthesewege genutzt werden.

Katalyse

Die funktionellen Gruppen der Verbindung können an katalytischen Prozessen beteiligt sein:

Katalysatorentwurf:Zusammenfassend lässt sich sagen, dass die vielseitige Natur dieser Verbindung die Erforschung in verschiedenen wissenschaftlichen Bereichen anregt. Ihre potenziellen Auswirkungen reichen von der Medikamentenentwicklung bis hin zur Materialwissenschaft, was sie zu einem spannenden Thema für weitere Untersuchungen macht. 🌟

Biologische Aktivität

(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a benzofuran backbone with several functional groups that contribute to its biological activity. The structure can be represented as follows:

Anticancer Activity

Research indicates that benzofuran derivatives exhibit promising anticancer properties. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) using the MTT assay .

In one study, a related benzofuran derivative demonstrated potent antitumor activity, leading to apoptosis in cancer cells through caspase activation and increased reactive oxygen species (ROS) generation . The compound's ability to induce apoptosis was confirmed through flow cytometry, indicating its potential as an anticancer agent.

Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties. Compounds similar to (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one have been shown to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro . These findings suggest that this compound may effectively manage chronic inflammatory disorders by modulating inflammatory pathways.

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been explored in various studies. Some compounds have exhibited activity against bacterial strains, including those responsible for tuberculosis . The structural modifications in benzofurans can enhance their interaction with microbial targets, leading to increased efficacy.

The biological activities of this compound are likely mediated through several mechanisms:

- Caspase Activation : Induction of apoptosis via caspase activation is a critical pathway for its anticancer effects.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines contributes to its anti-inflammatory properties.

- ROS Generation : Increased ROS levels may play a role in both anticancer and antimicrobial activities by inducing oxidative stress in target cells.

Study 1: Anticancer Evaluation

A study evaluated the cytotoxicity of related benzofuran compounds against multiple cancer cell lines. The results indicated that certain derivatives led to significant cell death and apoptosis induction, highlighting their potential as therapeutic agents .

Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory effects of benzofuran derivatives. The study reported a marked reduction in inflammatory markers following treatment with these compounds, supporting their use in managing inflammation-related conditions .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-15-8-9-17(27-15)12-21-22(26)18-10-11-20(25)19(23(18)28-21)14-24(2)13-16-6-4-3-5-7-16/h3-12,25H,13-14H2,1-2H3/b21-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISYOVNORJFMDA-MTJSOVHGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.